Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a bicyclic framework with oxygen (dioxa) and nitrogen (aza) heteroatoms.
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDVVMASFQIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[55]undecane-9-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkoxides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: The iodomethyl group in the compound can be utilized in biological studies, particularly in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate has potential applications in drug development. Its unique structure may be exploited to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic processes.
Receptors: Binding to receptors can trigger signaling pathways, resulting in physiological responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituent-driven differences are summarized below:
Spectroscopic and Physical Properties
- NMR Trends :
- Vinyl Derivative : Distinct δH = 5.2–5.8 ppm (vinyl protons) and δC = 126–147 ppm (sp² carbons).
- Chlorosulfonylmethyl Derivative : Expected δH = 3.5–4.0 ppm (CH₂SO₂Cl) and δC = 40–60 ppm (sp³ carbons adjacent to electronegative groups).
- Target Compound : Iodomethyl protons (δH ~3.0–3.5 ppm) and iodine’s deshielding effect on adjacent carbons (δC ~20–30 ppm).
- Mass Spectrometry :
Biological Activity
Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate (commonly referred to as T-BIADC) is a complex organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This article reviews the biological activity of T-BIADC, synthesizing available research findings and insights into its mechanisms of action, structural comparisons, and potential therapeutic applications.
Chemical Structure and Properties
T-BIADC is characterized by the following chemical properties:
- Chemical Formula : C14H25INO4
- Molecular Weight : Approximately 398.08 g/mol
- Appearance : Yellow solid
- Melting Point : 65-66 °C
The compound incorporates iodine and dioxa functionalities within a spiro[5.5]undecane framework, which may enhance its reactivity and biological profile compared to similar compounds.
Comparative Analysis with Similar Compounds
To contextualize T-BIADC within the realm of spirocyclic compounds, a comparison with structurally similar molecules is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | Contains diaza functionality | Lacks iodine substituent |
| Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | Oxa instead of dioxa | Different ring structure |
| Tert-butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | Similar spirocyclic framework | Variations in ring size and functional groups |
The unique combination of iodine and dioxa functionalities in T-BIADC differentiates it from these compounds, potentially enhancing its reactivity and biological activity.
Medicinal Chemistry Applications
T-BIADC's structural characteristics suggest it could serve as an intermediate in the synthesis of more complex molecules or as a building block in drug discovery processes. Its potential role as a buffering agent in biological systems also highlights its utility in laboratory settings.
A related study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which exhibited significant inhibitory activity against soluble epoxide hydrolase (sEH), demonstrating a pathway through which spirocyclic compounds could be explored for therapeutic efficacy in chronic kidney diseases . Although direct studies on T-BIADC are lacking, this context underscores the relevance of spirocyclic structures in drug development.
Future Research Directions
Given the limited data on T-BIADC specifically, further research is warranted to explore:
- In vitro and In vivo Studies : Assessing the biological activity of T-BIADC through pharmacological testing.
- Mechanistic Studies : Investigating how T-BIADC interacts with specific biological targets.
- Therapeutic Applications : Exploring potential uses in treating specific diseases based on structural activity relationships.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cyclization, as demonstrated in a protocol using Pd₂(dba)₃, PA-(4-(CF₃)C₆H₄), and Et₃N in THF at 130°C . Yield optimization requires strict control of solvent purity (e.g., anhydrous THF), reaction time (12–24 hours), and stoichiometric ratios of the iodomethyl precursor. Competing side reactions, such as β-hydride elimination, can be mitigated by maintaining an inert atmosphere. Comparative studies with similar spirocyclic tert-butyl esters suggest that lower temperatures (80–100°C) may reduce decomposition but extend reaction times .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Key characterization includes:
- ¹H/¹³C NMR : Assign spirocyclic protons (δH 1.2–3.5 ppm for methylene and tert-butyl groups) and carbonyl carbons (δC ~170 ppm) . The iodomethyl group exhibits distinct splitting patterns in ¹H NMR due to coupling with adjacent oxygen atoms.
- HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <5 ppm error. For example, a related compound with exact mass 306.3057 (C₁₃H₂₀N₂O₄F₂) showed 99.5% agreement between theoretical and observed values .
- IR Spectroscopy : Detect C=O stretching (~1740 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate the product from unreacted iodomethyl precursors and palladium residues . For higher purity (>95%), recrystallization in dichloromethane/hexane mixtures is effective, as demonstrated for structurally similar spirocyclic tert-butyl esters .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodomethyl group serves as a versatile electrophile in Suzuki-Miyaura or Ullmann-type couplings. For example, in Pd-mediated reactions, it can be replaced with aryl/alkyl groups under mild conditions (e.g., 60°C, K₂CO₃ in DMF) . However, steric hindrance from the spirocyclic framework may reduce reaction rates compared to linear analogs. Kinetic studies using ¹H NMR monitoring are recommended to optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts for this spirocyclic compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the lowest-energy conformer and compare with experimental δH/δC values . For unresolved signals (e.g., overlapping tert-butyl protons), variable-temperature NMR (−40°C to 25°C) or COSY/HSQC experiments can clarify assignments .
Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?
- Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to assess hydrolysis susceptibility. The tert-butyl ester is stable in neutral conditions but degrades in strong acids (e.g., TFA) or bases (e.g., NaOH), releasing CO₂. Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% decomposition, confirming storage recommendations (2–8°C, inert atmosphere) .
Q. What role does this compound play in designing METTL3 inhibitors or other bioactive molecules?
- Methodological Answer : The spirocyclic core mimics transition states in enzyme-substrate interactions. For example, tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate derivatives showed IC₅₀ values <100 nM against METTL3 by occupying the SAM-binding pocket . Structure-activity relationship (SAR) studies recommend modifying the iodomethyl group to enhance binding affinity while retaining spirocyclic rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
